molecular formula C15H11N3 B073702 Terpyridine CAS No. 1148-79-4

Terpyridine

Cat. No. B073702
CAS RN: 1148-79-4
M. Wt: 233.27 g/mol
InChI Key: DRGAZIDRYFYHIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859772B2

Procedure details

Inside the glove box, 130 mg of PDI-Br (1 eq, Mw=665.62 gr/mole, n=1.95×104 mole) were weighed in a clean vial. 14.65 mg of Pd2(DBA)3, (0.05 eq) (10% mole, Mw=915.72 gr/mole, n=1.6×10−5 mole) & 10% mole of tri-(t-Butyl)phosphine (6.75 mg, Mw=211.3902 gr/mole) were added to PDI-Br dissolved in 10 ml of toluene. The mixture was stirred for 5 min & then added dropwise to a toluenic solution of Terpy-acetylene-tributylTin. According to the TLC, the reaction is completed in 2 h. Silica gel column chromatography resulted in 231 mg (Mw=918.09 gr/mole) of the product, Terpy-PDI(dmp), 84% yield. Mass-spectra and NMR to confirm that the product was obtained as presented in FIG. 15.
Name
Terpy acetylene tributylTin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
6.75 mg
Type
reactant
Reaction Step Three
Quantity
14.65 mg
Type
catalyst
Reaction Step Three
Name
Yield
84%

Identifiers

REACTION_CXSMILES
C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.[CH:14]1[CH:19]=[C:18]([C:20]2[CH:25]=[CH:24][CH:23]=[C:22]([C:26]3[N:31]=[CH:30][CH:29]=[CH:28][CH:27]=3)[N:21]=2)[N:17]=[CH:16][CH:15]=1.C#C.C([Sn](CCCC)CCCC)CCC>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH:28]1[CH:27]=[C:26]([C:22]2[CH:23]=[CH:24][CH:25]=[C:20]([C:18]3[N:17]=[CH:16][CH:15]=[CH:14][CH:19]=3)[N:21]=2)[N:31]=[CH:30][CH:29]=1 |f:1.2.3,5.6.7.8.9,^1:34|

Inputs

Step One
Name
Terpy acetylene tributylTin
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.C#C.C(CCC)[Sn](CCCC)CCCC
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
6.75 mg
Type
reactant
Smiles
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
Name
Quantity
14.65 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction is completed in 2 h
Duration
2 h

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.